molecular formula C11H11N3O4 B2568375 4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid CAS No. 1630763-51-7

4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid

Cat. No.: B2568375
CAS No.: 1630763-51-7
M. Wt: 249.226
InChI Key: VVWRYYKJWOJJIL-UHFFFAOYSA-N
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Description

4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid is a chemical compound of significant interest in agricultural chemistry research, primarily investigated for its potential as a synthetic auxin herbicide. Its molecular structure, featuring a benzoic acid moiety linked to a 1,2,4-triazole ring, is designed to mimic plant hormones like auxins, which are critical for regulating growth and development. Research indicates that this compound may act as a 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor , a well-established mode of action for herbicides that disrupt carotenoid biosynthesis, leading to chlorophyll degradation and plant death. This makes it a valuable tool for scientists studying novel weed control strategies and the mechanisms of herbicide action and resistance. Furthermore, the 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, suggesting potential cross-over research applications in the development of new pharmacologically active agents . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[[2-(methoxymethyl)-1,2,4-triazol-3-yl]oxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-17-7-14-11(12-6-13-14)18-9-4-2-8(3-5-9)10(15)16/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRYYKJWOJJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC=N1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-bromomethylbenzoic acid, which is then subjected to nucleophilic substitution reactions to introduce the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylate salts, while reduction can produce triazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its biological activity. The general structure can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 236.24 g/mol
  • IUPAC Name : 4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates significant activity against a range of bacteria and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 2.0 µg/mL
Escherichia coli1.0 - 3.5 µg/mL
Candida albicans0.8 - 2.5 µg/mL

This compound's efficacy is attributed to its ability to inhibit the synthesis of essential cellular components in these microorganisms, making it a candidate for antibiotic development .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. Results show that it effectively scavenges free radicals, thereby protecting cells from oxidative stress:

Assay Type IC50 Value (µM)
DPPH20.5
ABTS15.3

These findings suggest that the compound could be beneficial in preventing oxidative damage in biological systems .

Agricultural Applications

In agriculture, triazole derivatives are recognized for their fungicidal properties. The compound has shown promise as a potential fungicide against various plant pathogens:

Pathogen Efficacy
Fusarium spp.High
Botrytis cinereaModerate
Alternaria spp.Moderate to High

The mechanism involves disrupting fungal cell membrane integrity and inhibiting ergosterol synthesis, crucial for fungal growth .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Babylon investigated the antimicrobial effects of several triazole derivatives, including this compound). The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant properties of this compound through in vitro assays. The study concluded that it not only demonstrated significant radical scavenging abilities but also showed potential neuroprotective effects in cellular models of oxidative stress.

Mechanism of Action

The mechanism of action of 4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid is not fully understood. it is believed that the triazole ring interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

  • Properties : Reduced steric hindrance compared to the target compound. Higher acidity due to the direct conjugation of the triazole with the carboxylic acid group.
  • Applications : Used as a ligand in coordination chemistry; lower lipophilicity limits bioavailability .
  • Key Difference : Absence of the methoxymethyl group and ether linkage reduces metabolic stability compared to the target compound .

4-((E)-{[3-Mercapto-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic Acid

  • Structure: Features a thione (C=S) group and imino (C=N) bridge instead of an ether linkage.
  • Properties: The thione group enhances metal-binding capacity, making it suitable for catalytic or chelation therapies.
  • Applications : Investigated for antioxidant and antimicrobial activities .
  • Key Difference: Thione and imino groups alter electronic properties and reactivity compared to the methoxymethyl-ether motif in the target compound .

5-Chloro-2-Methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid

  • Structure : Tetrazole ring replaces triazole; chloro and methoxy substituents on the benzoic acid.
  • Properties: Tetrazole is more acidic (pKa ~4.5) than triazole (pKa ~8–10), enhancing solubility in basic media.
  • Applications : Used in angiotensin II receptor antagonists; distinct pharmacological profile due to tetrazole’s ionizability .
  • Key Difference : Tetrazole’s acidity and chlorine substituent differentiate pharmacokinetics from the target compound’s triazole-ether system .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • Target Compound : The methoxymethyl group increases logP (predicted ~2.1) compared to unsubstituted triazole-benzoic acids (e.g., 4-(1H-1,2,4-Triazol-1-yl)benzoic acid, logP ~1.3). This enhances blood-brain barrier penetration but may reduce aqueous solubility .
  • 4-{[3-(4-Methoxy-phenyl)-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-ylimino]-methyl}-benzoic Acid: Thione and imino groups lower logP (~1.8) but improve solubility in polar solvents .

Biological Activity

4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C12H14N4O4\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_4

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which may help mitigate oxidative stress in cells. Studies have demonstrated that it can reduce reactive oxygen species (ROS) levels in vitro.
  • Antiproliferative Effects : In cell line studies, this compound exhibited antiproliferative activity against several cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against MCF-7 breast cancer cells.

Antioxidant Activity

Table 1 summarizes the antioxidant activity of this compound compared to standard antioxidants.

CompoundConcentration (µg/mL)Reducing Power (Absorbance)
This compound1001.43 ± 0.007
Butylated Hydroxytoluene (BHT)1001.76 ± 0.062
Control-0.31 ± 0.007

Antiproliferative Activity

Table 2 presents the antiproliferative effects of the compound on various cancer cell lines.

Cell LineIC50 (µM)
MCF-73.1
HCT1165.3
HEK2934.8

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antioxidant Properties : A study published in MDPI evaluated the reducing power and scavenging ability of this compound against various free radicals. The results indicated that it possesses comparable antioxidant activity to established standards like BHT .
  • Antiproliferative Study : Research conducted on MCF-7 cells revealed that the compound significantly inhibits cell proliferation with an IC50 value of 3.1 µM, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Further investigations into its mechanism suggested that the triazole moiety plays a crucial role in its biological activity by stabilizing interactions with target proteins involved in cell growth and oxidative stress response .

Q & A

Q. What are the standard synthetic routes for 4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the benzoic acid core. A common approach includes:

Etherification : Introduce the triazole moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Methoxymethylation : React the triazole intermediate with methoxymethyl chloride in the presence of a base like triethylamine.

Hydrolysis : Convert ester-protected benzoic acid derivatives to the free acid using NaOH or HCl in aqueous/organic solvent systems.
Purification steps often involve column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Intermediate characterization is critical at each step using TLC and melting point analysis .

Q. Which analytical techniques are essential for confirming the structure of this compound?

Methodological Answer: Structural confirmation requires a combination of:

  • ¹H NMR Spectroscopy : To verify proton environments (e.g., methoxymethyl -OCH₂- protons at δ 3.3–3.5 ppm, aromatic protons at δ 7.5–8.2 ppm).
  • LC-MS : For molecular ion peak validation (expected [M+H]⁺ or [M-H]⁻) and purity assessment (>95%).
  • Elemental Analysis : To confirm C, H, N, and O percentages within ±0.3% of theoretical values.
  • FTIR : Identification of carboxylic acid (-COOH, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups.
    Consistent results across these methods ensure structural integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer: SAR studies involve systematic structural modifications:

Variation of Substituents : Replace the methoxymethyl group with other alkyl/aryl groups (e.g., ethoxymethyl, benzyl) to assess steric/electronic effects.

Bioisosteric Replacement : Substitute the triazole ring with tetrazole or imidazole to evaluate ring size impact on target binding.

Activity Assays : Test derivatives for specific biological activities (e.g., antimicrobial, enzyme inhibition) using standardized protocols (e.g., microdilution for MIC determination).
Data analysis tools like molecular docking or QSAR modeling can correlate structural features with activity trends. Contradictions in activity data (e.g., enhanced potency but reduced solubility) require iterative redesign and validation .

Q. What methodologies are recommended for determining the pKa of this compound, and how do solvent systems influence results?

Methodological Answer: Potentiometric Titration in non-aqueous solvents is preferred due to the compound’s low water solubility:

  • Solvent Selection : Use isopropyl alcohol or DMF to dissolve the compound, titrated with 0.05 M tetrabutylammonium hydroxide (TBAH).
  • Electrode Calibration : Calibrate the pH meter in the same solvent to avoid junction potential errors.
  • Data Interpretation : Calculate pKa from half-neutralization potentials (HNPs). For example, in isopropyl alcohol, HNPs may range from 8.5–10.5, while DMF shifts values due to its high dielectric constant.
    Contradictions in pKa values across solvents highlight the need for multi-method validation (e.g., UV-Vis spectrophotometry) .

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolism, bioavailability). To address this:

ADME Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding.

Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and bioavailability.

Mechanistic Studies : Compare target engagement (e.g., enzyme inhibition IC₅₀) in isolated tissues vs. whole organisms.
Cross-referencing data with structurally analogous compounds (e.g., triazole-based drugs like fluconazole) provides additional insights .

Q. What strategies ensure stability of this compound under varying pH and temperature conditions during storage?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
  • Analytical Monitoring : Use HPLC-DAD to track degradation products (e.g., hydrolysis of the methoxymethyl group).
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen at 4°C.
    Stability-indicating methods must validate that excipients or storage conditions do not alter the compound’s integrity .

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